molecular formula C15H12N2O2 B2365925 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione CAS No. 1005601-16-0

2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

Cat. No.: B2365925
CAS No.: 1005601-16-0
M. Wt: 252.273
InChI Key: YAYGOJYRBJKZSR-UHFFFAOYSA-N
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Description

“2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione” is a chemical compound with diverse applications in scientific research. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include this compound, were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound is unique and makes it an ideal candidate for studying molecular interactions and developing novel drugs.


Chemical Reactions Analysis

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound contribute to its diverse applications in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized in high yield through the reaction of related pyrazole and carbaldehyde compounds, demonstrating its feasibility for laboratory preparation (Asiri & Khan, 2011).
  • Its structure has been confirmed using various analytical techniques like IR, 1H NMR, 13C NMR, and GC-MS spectral analysis, indicating the compound's distinct chemical identity (Asiri & Khan, 2011).

Applications in Organic Chemistry

  • This compound is a part of a broader group of chemicals used in the synthesis of N-confused porphyrin derivatives, highlighting its utility in creating novel organic compounds (Li et al., 2011).
  • It serves as a key intermediate in various organic reactions, such as those leading to pyrazole-incorporated imidazole, pyrrole, and other cyclic and heterocyclic moieties (El-Emarya & El-Adasy, 2006).

Potential in Material Science

  • Derivatives of this compound display stimulus-responsive fluorescent properties, suggesting applications in material science, particularly in areas like piezochromism and acidochromism (Lei et al., 2016).
  • These derivatives can also be used for cell imaging, offering a potential tool in biomedical imaging and diagnostics (Lei et al., 2016).

Implications in Drug Development and Antimicrobial Studies

  • Some derivatives of this compound have shown antibacterial properties, suggesting potential applications in developing new antimicrobial agents (El-Emarya & El-Adasy, 2006).

Mechanism of Action

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a compound similar to "2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione" .

Future Directions

Given its potent antileishmanial and antimalarial activities, hydrazine-coupled pyrazole derivatives like “2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione” may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Properties

IUPAC Name

2-[(1,5-dimethylpyrazol-4-yl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-10(8-16-17(9)2)7-13-14(18)11-5-3-4-6-12(11)15(13)19/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYGOJYRBJKZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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